![molecular formula C8H14F2O2 B2964477 (4,4-Difluoro-1-methoxycyclohexyl)methanol CAS No. 2503208-45-3](/img/structure/B2964477.png)
(4,4-Difluoro-1-methoxycyclohexyl)methanol
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Overview
Description
“(4,4-Difluoro-1-methoxycyclohexyl)methanol” is a chemical compound with the CAS Number: 2503208-45-3 . It has a molecular weight of 180.19 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is “(4,4-difluoro-1-methoxycyclohexyl)methanol” and its Inchi Code is "1S/C8H14F2O2/c1-12-7 (6-11)2-4-8 (9,10)5-3-7/h11H,2-6H2,1H3" . The InChI key is "PHEDJMGVBWCARD-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
“(4,4-Difluoro-1-methoxycyclohexyl)methanol” has a molecular weight of 180.19 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications
Microfluidic Systems
According to recent research, microfluidic systems can benefit from the use of fluorinated compounds like (4,4-Difluoro-1-methoxycyclohexyl)methanol . These systems are used for the efficient synthesis of organic and organometallic compounds, and the incorporation of fluorinated intermediates can enhance the reaction conditions and product yield .
Electrochemical Applications
The electrochemical properties of materials can be modified using fluorinated intermediates(4,4-Difluoro-1-methoxycyclohexyl)methanol could be used in the synthesis of two-dimensional nanomaterials, which are of interest for their unique electrochemical characteristics .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEDJMGVBWCARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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